5-Chloro-2-oxo-1,3-benzoxathiol-6-yl ethyl carbonate
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Overview
Description
5-Chloro-2-oxo-1,3-benzoxathiol-6-yl ethyl carbonate is a chemical compound with the molecular formula C10H7ClO5S It is known for its unique structure, which includes a benzoxathiol ring substituted with a chloro group and an ethyl carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-oxo-1,3-benzoxathiol-6-yl ethyl carbonate typically involves the reaction of 5-chloro-2-oxo-1,3-benzoxathiol with ethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-oxo-1,3-benzoxathiol-6-yl ethyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoxathiol derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-oxo-1,3-benzoxathiol-6-yl ethyl carbonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-oxo-1,3-benzoxathiol-6-yl ethyl carbonate involves its interaction with specific molecular targets. The chloro group and the ethyl carbonate moiety can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-oxo-1,3-benzoxathiol-6-yl methyl carbonate
- 5-Chloro-2-oxo-1,3-benzoxathiol-6-yl propyl carbonate
Uniqueness
5-Chloro-2-oxo-1,3-benzoxathiol-6-yl ethyl carbonate is unique due to its specific substitution pattern and the presence of the ethyl carbonate group
Properties
Molecular Formula |
C10H7ClO5S |
---|---|
Molecular Weight |
274.68 g/mol |
IUPAC Name |
(5-chloro-2-oxo-1,3-benzoxathiol-6-yl) ethyl carbonate |
InChI |
InChI=1S/C10H7ClO5S/c1-2-14-9(12)15-6-4-7-8(3-5(6)11)17-10(13)16-7/h3-4H,2H2,1H3 |
InChI Key |
WKPDRRYSTVRFGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1=C(C=C2C(=C1)OC(=O)S2)Cl |
Origin of Product |
United States |
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